

C646: A Detailed Guide to its Specificity for p300/CBP Histone Acetyltransferases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the histone acetyltransferase (HAT) inhibitor, **C646**, focusing on its specificity for the closely related p300 and CBP (CREB-binding protein) enzymes over other HAT families. The information presented is collated from various experimental sources to offer a clear perspective on its utility as a selective chemical probe.

Quantitative Comparison of C646 Inhibition Across Histone Acetyltransferases

C646 is a potent and selective inhibitor of the p300/CBP HAT family, demonstrating competitive inhibition with respect to acetyl-CoA.[1] Its selectivity is a critical attribute for researchers studying the specific roles of p300/CBP in cellular processes. The following table summarizes the inhibitory activity of **C646** against a panel of histone acetyltransferases.



Histone Acetyltransfer ase (HAT)	Enzyme Family	IC50 / Ki Value	Percent Inhibition	Reference
p300	GNAT	Ki = 400 nM	86% at 10 μM	[1][2]
СВР	GNAT	-	Similar to p300	[1]
PCAF (KAT2B)	GNAT	-	< 10% at 10 μM	[1]
GCN5 (KAT2A)	GNAT	-	< 10% at 10 μM	[1]
MOZ (KAT6A)	MYST	-	< 10% at 10 μM	[1]
KAT8 (MOF)	MYST	No Inhibition	-	[3]
Serotonin N- acetyltransferase	GNAT	-	< 10% at 10 μM	[1]
Rtt109	-	-	< 10% at 10 μM	[1]
Sas	MYST	-	< 10% at 10 µM	[1]

Note: A definitive IC50 or Ki value for many of the less-inhibited HATs is not widely reported in the literature, with most studies confirming a lack of significant inhibition at concentrations effective against p300.

Experimental Protocols

To determine the inhibitory profile of **C646**, a robust in vitro histone acetyltransferase activity assay is essential. The following protocol outlines a common method used to assess HAT inhibition.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This protocol is adapted from commercially available HAT activity assay kits.

- 1. Reagent Preparation:
- HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.



- Substrates:
 - Histone H3 or H4 peptide (e.g., 50 μM).
 - Acetyl-Coenzyme A (Acetyl-CoA) (e.g., 50 μM).
- Enzymes: Recombinant human p300, PCAF, GCN5, etc. (concentration to be optimized for linear reaction kinetics).
- Inhibitor: C646 dissolved in DMSO to create a stock solution (e.g., 10 mM), with serial dilutions prepared.
- Developing Solution: A reagent that reacts with the product of the HAT reaction (Coenzyme A-SH) to produce a fluorescent signal.
- 2. Assay Procedure:
- Prepare a reaction master mix containing HAT Assay Buffer, histone peptide, and Acetyl-CoA.
- In a 96-well microplate, add the desired concentration of C646 or DMSO (vehicle control).
- Add the recombinant HAT enzyme to each well to initiate the reaction.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
- Stop the reaction by adding the developing solution.
- Incubate for a further 15 minutes at room temperature to allow for signal development.
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
- 3. Data Analysis:
- Subtract the background fluorescence (wells with no enzyme) from all readings.



- Calculate the percent inhibition for each **C646** concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the C646 concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of **C646**'s action, the following diagrams are provided.

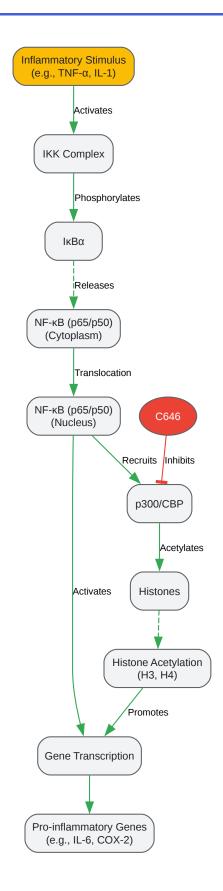


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Figure 1. Experimental workflow for determining the IC50 of C646 against HATs.

C646's inhibitory effect on p300 has significant implications for signaling pathways where p300 acts as a critical co-activator. One of the most well-studied is the NF-kB (Nuclear Factor kappalight-chain-enhancer of activated B cells) signaling pathway, which is central to inflammatory responses.





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Figure 2. C646 inhibits NF-kB signaling by blocking p300-mediated histone acetylation.



In summary, **C646** is a highly selective inhibitor of the p300/CBP histone acetyltransferases. Its limited activity against other HAT families makes it an invaluable tool for dissecting the specific functions of p300 and CBP in health and disease. The provided experimental framework and pathway diagram offer a comprehensive overview for researchers aiming to utilize **C646** in their studies.

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